(1R,2R)-2-Pcca -

(1R,2R)-2-Pcca

Catalog Number: EVT-8634957
CAS Number:
Molecular Formula: C30H37N3O
Molecular Weight: 455.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1R,2R)-2-PCCA, or (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid, is a synthetic compound that acts as a potent agonist for the GPR88 receptor, which is implicated in various neuropsychiatric disorders. The compound is characterized by its unique cyclopropane structure and has been the subject of extensive pharmacological research due to its potential therapeutic applications.

Source and Classification

The compound was first synthesized in studies aimed at exploring GPR88 ligands, with its structural properties and biological activities being reported in several publications. It belongs to the class of cyclopropanecarboxylic acids and is classified as a small molecule drug candidate. Its significance lies in its function as an allosteric modulator of the GPR88 receptor, which plays a role in neurotransmitter signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1R,2R)-2-PCCA involves several key steps:

  1. Cyclopropanation: The initial step involves the cyclopropanation of 2-vinylpyridine using tert-butyl diazoacetate under catalytic conditions. This reaction yields a racemic mixture of (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid.
  2. Purification: The resulting product is purified through various chromatographic techniques to ensure high purity (>95% as determined by HPLC).
  3. Characterization: The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), confirming the structure and purity of (1R,2R)-2-PCCA .
Molecular Structure Analysis

Structure and Data

The molecular structure of (1R,2R)-2-PCCA features a cyclopropane ring attached to a pyridine moiety. Its chemical formula is C10_{10}H10_{10}N2_{2}O2_{2}, with a molecular weight of approximately 178.20 g/mol. The stereochemistry is critical for its biological activity, with the (1R,2R) configuration being necessary for optimal interaction with the GPR88 receptor.

Chemical Reactions Analysis

Reactions and Technical Details

(1R,2R)-2-PCCA participates in several chemical reactions primarily related to its role as a GPR88 agonist:

  • Agonistic Activity: It has been shown to activate GPR88 signaling pathways, leading to downstream effects on neurotransmitter release and neuronal activity.
  • Structure-Activity Relationship Studies: Various analogues of (1R,2R)-2-PCCA have been synthesized to understand how modifications affect receptor binding and activation potency. For instance, changes in substituents on the pyridine ring can significantly alter the EC50_{50} values, indicating varying levels of potency .
Mechanism of Action

Process and Data

The mechanism by which (1R,2R)-2-PCCA exerts its effects involves:

  • Allosteric Modulation: The compound binds to an allosteric site on the GPR88 receptor, distinct from the orthosteric site where endogenous ligands bind. This binding induces conformational changes that enhance receptor activation.
  • G Protein Coupling: Upon binding, (1R,2R)-2-PCCA facilitates the coupling of GPR88 with Gi proteins, leading to inhibition of adenylyl cyclase activity and modulation of intracellular signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability data indicate that (1R,2R)-2-PCCA remains stable under standard laboratory conditions but should be protected from light and moisture.

Relevant data from studies indicate that the compound maintains its agonistic properties across a range of concentrations, with an EC50_{50} value reported at approximately 3 nM in cell-free assays .

Applications

Scientific Uses

(1R,2R)-2-PCCA has potential applications in:

  • Neuroscience Research: As a tool compound for studying GPR88 signaling pathways and their roles in neuropsychiatric conditions such as schizophrenia and anxiety disorders.
  • Drug Discovery: It serves as a lead compound for developing new therapeutics targeting GPR88, providing insights into structure-based drug design aimed at modulating this receptor's activity .
Introduction to G Protein-Coupled Receptor 88 and (1R,2R)-2-PCCA

G Protein-Coupled Receptor 88 as an Orphan G Protein-Coupled Receptor in Central Nervous System Disorders

G Protein-Coupled Receptor 88 (GPR88) is an orphan class A G protein-coupled receptor predominantly localized within the striatum, exhibiting enriched expression in both striatonigral and striatopallidal pathways. Its distribution extends to cortical regions, amygdala, and hypothalamus, though striatal medium spiny neurons represent its primary site of expression. Ultrastructural studies confirm its postsynaptic localization, positioning it strategically to modulate dopaminergic, GABAergic, and glutamatergic signaling pathways. The receptor remains classified as "orphan" because its endogenous ligand has yet to be identified despite extensive deorphanization efforts [1] [3] [5].

Genetic ablation studies in mice have established GPR88's critical role in regulating striatal functions. Knockout models exhibit multifaceted behavioral phenotypes including locomotor hyperactivity, disrupted sensorimotor gating (evidenced by impaired prepulse inhibition), reduced anxiety, poor motor coordination, and increased sensitivity to psychostimulants like amphetamine. These phenotypes correlate with dysregulation of dopamine receptor sensitivity—particularly dopamine D2 receptor hypersensitivity—and implicate GPR88 in neuropsychiatric and neurodegenerative conditions. Human genetic association studies further link GPR88 polymorphisms to schizophrenia, bipolar disorder, Parkinson's disease, attention-deficit/hyperactivity disorder, and substance use disorders, solidifying its therapeutic potential [1] [3] [4].

The absence of endogenous ligands or optimized pharmacological tools has historically hindered mechanistic exploration of GPR88 signaling. Evidence suggests predominant coupling to Gαi/o proteins, leading to inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate production. However, the receptor's structural uniqueness—including absence of conserved disulfide bonds and a PIF motif—hints at atypical activation mechanisms distinct from classical class A G protein-coupled receptors [1] [3].

Table 1: Central Nervous System Disorders Associated with GPR88 Dysregulation

Disorder CategorySpecific ConditionsEvidence Source
Psychiatric DisordersSchizophrenia, Bipolar DisorderKnockout mouse phenotypes, Genetic association studies
NeurodegenerativeParkinson's DiseaseStriatal expression patterns, Genetic links
Addictive BehaviorsAlcohol Use Disorder, Drug AddictionIncreased alcohol seeking in knockout mice
NeurodevelopmentalAttention-Deficit/Hyperactivity DisorderMotor impulsivity phenotypes

Discovery and Rationale for (1R,2R)-2-PCCA as a Synthetic Agonist

(1R,2R)-2-((2-Pyridin-2-yl)cyclopropyl)carboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4'-propylbiphenyl-4-yl)amide, designated (1R,2R)-2-PCCA, emerged from targeted medicinal chemistry campaigns to develop synthetic agonists for probing GPR88 function. Its discovery addressed the critical gap in GPR88 pharmacology by providing the first potent and selective agonist tool compound. The compound features three distinct moieties: an aminoalkyl group (R1), a pyridylcyclopropyl group (R2), and a biaryl group (R3), configured with specific stereochemistry essential for activity [1] [2] [6].

Pharmacological characterization demonstrated that (1R,2R)-2-PCCA acts as a potent Gαi-coupled agonist. In cell lines stably expressing human GPR88, it inhibited forskolin- or isoproterenol-stimulated cyclic adenosine monophosphate accumulation concentration-dependently, yielding half-maximal effective concentration values ranging from 3 nanomolar to 603 nanomolar across assay formats—discrepancies attributed to methodological variations. Crucially, (1R,2R)-2-PCCA exhibited no activity in G Protein-Coupled Receptor 88-deficient cells or membranes, confirming target specificity. Calcium mobilization assays using promiscuous Gαqi5/Gαq16 chimeric proteins further validated its efficacy, though no Gαq coupling occurred natively. Selectivity profiling against panels of central nervous system targets (including receptors, ion channels, and transporters) revealed minimal off-target interactions, solidifying its utility as a specific G Protein-Coupled Receptor 88 probe [1] [2] [7].

Structure-activity relationship studies established stringent requirements for agonism: modification of the R1 primary amine abolished activity, while substitutions on the biphenyl ring (R3) modulated potency and physicochemical properties. The stereochemistry proved critical—the (S,S)-diastereomer of the cyclopropane ring exhibited substantially reduced potency (half-maximal effective concentration = 1738 nanomolar) compared to the (R,R)-configured parent compound. Despite its favorable in vitro profile, (1R,2R)-2-PCCA suffers from high lipophilicity (calculated partition coefficient ≈ 6.19), predicting poor blood-brain barrier penetration and limiting in vivo applicability [1] [2] [6].

Table 2: Comparative Pharmacological Profile of Select G Protein-Coupled Receptor 88 Agonists

CompoundcAMP EC₅₀ (nM)Binding Affinity (Kᵢ, nM)cLogPKey Features
(1R,2R)-2-PCCA3 - 603277 ± 396.19First potent agonist; High lipophilicity
RTI-13951-3345224 ± 363.34Improved brain penetration
(S,S)-2-PCCA1738487 ± 46~6.19Inactive isomer; Validates stereospecificity
2-AMPP304219 ± 54N/ADistinct chemotype

Role of (1R,2R)-2-PCCA in Deorphanization Efforts

(1R,2R)-2-PCCA has proven instrumental in advancing G Protein-Coupled Receptor 88 deorphanization and mechanistic elucidation, despite not being the endogenous ligand. Its most significant contribution emerged from structural biology studies that resolved cryogenic electron microscopy structures of the human G Protein-Coupled Receptor 88-Gi1 signaling complex bound to (1R,2R)-2-PCCA. Surprisingly, these structures revealed an unexpected allosteric binding pocket distinct from the canonical orthosteric site [3].

The allosteric site is formed by the cytoplasmic ends of transmembrane segments 5 and 6, along with the extreme C-terminus of the α5 helix of Gi1. Within this pocket, (1R,2R)-2-PCCA engages predominantly through hydrophobic interactions: the pyridylcyclopropyl moiety inserts deeply into a subpocket formed by transmembrane segment 5, transmembrane segment 6, and Gi1, with its ortho-nitrogen forming a hydrogen bond to the backbone amide of Gly²⁸³⁶.³⁴. The biaryl group projects toward the lipid bilayer, interacting with cholesterol molecules, while the primary amine of the aminoalkyl group hydrogen-bonds with the carbonyl of Ser²⁸²⁶.³³. This binding mode explained critical structure-activity relationship observations—particularly the necessity of the primary amine and pyridine nitrogen—and established (1R,2R)-2-PCCA as a positive allosteric modulator rather than a pure orthosteric agonist [3].

Concurrently, cryogenic electron microscopy maps revealed unassigned electron density within the extracellular orthosteric pocket—a hydrophobic tunnel formed by transmembrane segments 3, 4, 5, and 7. This density, hypothesized to represent an endogenous lipidic ligand, suggests a dual mechanism: constitutive activation by an unidentified endogenous ligand occupying the orthosteric site, with (1R,2R)-2-PCCA enhancing signaling allosterically. This model explains the receptor's high basal activity observed in vitro. Furthermore, molecular dynamics simulations and mutagenesis studies leveraging this structure identified a unique activation mechanism involving a water-mediated polar network and specific residue interactions (e.g., Tyr¹⁰⁰².⁴³, Asn³¹⁵⁷.⁴⁵) that facilitate G protein coupling [3].

Functionally, (1R,2R)-2-PCCA enabled the development of critical assays for G Protein-Coupled Receptor 88 ligand screening, including a high-throughput calcium mobilization assay using chimeric Gαqi5/Gαq16 proteins and a radioligand binding assay using [³H]RTI-33 (a derivative of another agonist). These tools now facilitate the identification of diverse chemotypes targeting both allosteric and orthosteric sites, accelerating the path toward comprehensive deorphanization and therapeutic exploitation of this receptor [2] [7].

Table 3: Key Structural and Mechanistic Insights Enabled by (1R,2R)-2-PCCA

Insight CategorySpecific FindingsMethodology
Allosteric Binding SiteCytoplasmic pocket involving transmembrane segment 5, transmembrane segment 6, Gαᵢ α5-helixCryogenic electron microscopy
Endogenous Ligand ClueUnassigned density in orthosteric pocket (suggestive of lipidic ligand)Cryogenic electron microscopy
Activation MechanismWater-mediated polar network; Constitutive activity modulated by allosteric ligandMolecular dynamics simulations
G Protein CouplingSpecific interactions with Tyr¹⁰⁰².⁴³, Asn³¹⁵⁷.⁴⁵ stabilizing Gᵢ engagementSite-directed mutagenesis

Properties

Product Name

(1R,2R)-2-Pcca

IUPAC Name

(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

Molecular Formula

C30H37N3O

Molecular Weight

455.6 g/mol

InChI

InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26+,27+,28+/m0/s1

InChI Key

OBGKRTYDTRUMGO-RFNYNIMXSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4

Isomeric SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.